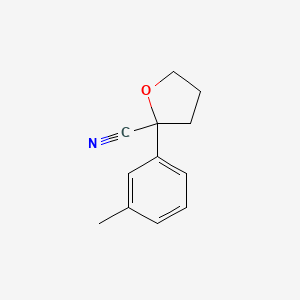

2-m-Tolyltetrahydrofuran-2-carbonitrile

Description

2-m-Tolyltetrahydrofuran-2-carbonitrile is a heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a meta-tolyl (3-methylphenyl) group and a nitrile (-CN) functional group. This structure combines the lipophilic aromatic character of the m-tolyl substituent with the polar nitrile group, making it a molecule of interest in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(3-methylphenyl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-14-12/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

PSBGXAPJJFQENW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCO2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-m-Tolyltetrahydrofuran-2-carbonitrile with three classes of compounds derived from the provided evidence:

Chromene-carbonitrile derivatives ().

Tetrahydrofuran-carbonitrile derivatives with heterocyclic substituents ().

Structural and Functional Group Comparisons

Chromene-Carbonitrile Derivatives ()

- Example Compounds: Compound 2M: 2-Amino-6-hydroxy-4-(2-bromophenyl)-4H-chromene-3-carbonitrile . Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile .

- Key Differences: Chromene derivatives feature a fused benzene-pyran ring system, whereas 2-m-Tolyltetrahydrofuran-2-carbonitrile has a saturated THF ring. Chromene compounds include amino (-NH₂) and hydroxyl (-OH) groups, absent in the target compound.

Tetrahydrofuran-Carbonitrile Derivatives ()

Physical and Spectroscopic Properties

Table 1: Comparative Data for Analogous Compounds

Key Observations:

- Chromene Derivatives : Higher melting points (220–227°C) suggest strong intermolecular interactions (hydrogen bonding via –NH₂ and –OH). The nitrile IR stretch (~2,190–2,200 cm⁻¹) aligns with typical –CN absorptions.

- THF-Carbonitrile () : The hydroxyl group would lower melting points compared to purely aromatic substituents (e.g., m-tolyl). Its –CN stretch would likely appear near 2,200 cm⁻¹, similar to chromene derivatives.

- 2-m-Tolyltetrahydrofuran-2-carbonitrile (Inferred) :

- Expected higher lipophilicity than hydroxylated analogs due to the m-tolyl group.

- Melting point likely lower than chromene derivatives (absence of –NH₂/–OH).

- IR spectrum would show –CN (~2,200 cm⁻¹) and aromatic C–H stretches (~3,000–3,100 cm⁻¹).

Limitations and Recommendations

The provided evidence lacks direct data on 2-m-Tolyltetrahydrofuran-2-carbonitrile, necessitating inferences from structural analogs. Future studies should prioritize:

Experimental determination of its physical and spectral properties.

Computational modeling (e.g., DFT) to predict reactivity and solubility.

Exploration of synthetic routes and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.